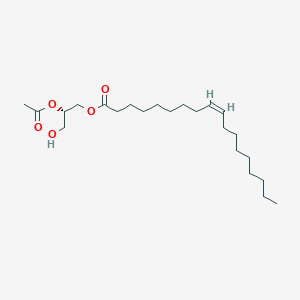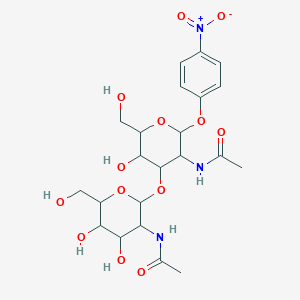
1-Oleoil-2-acetil-sn-glicerol
Descripción general
Descripción
1-Oleoyl-2-acetyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol analog. It is known for its ability to activate calcium-dependent protein kinase C (PKC) and induce the production of superoxide . This compound has significant implications in various fields, including biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
1-Oleoyl-2-acetyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigates cellular signaling pathways, particularly those involving PKC.
Medicine: Explores therapeutic potentials in diseases where PKC is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
1-Oleoyl-2-acetyl-sn-glycerol exerts its effects primarily through the activation of protein kinase C (PKC). The compound mimics natural diacylglycerol (DAG), binding to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Similar Compounds:
- 1-Stearoyl-2-acetyl-sn-glycerol
- 1-Palmitoyl-2-acetyl-sn-glycerol
- 1-Linoleoyl-2-acetyl-sn-glycerol
Comparison: 1-Oleoyl-2-acetyl-sn-glycerol is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interaction with PKC. Compared to other similar compounds, it may exhibit different potency and efficacy in activating PKC and inducing superoxide production .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Oleoyl-2-acetyl-sn-glycerol is known to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Cellular Effects
The effects of 1-Oleoyl-2-acetyl-sn-glycerol on cells are significant. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . This activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Oleoyl-2-acetyl-sn-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound that can be stored for up to 12 months .
Metabolic Pathways
1-Oleoyl-2-acetyl-sn-glycerol is involved in the PKC pathway . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-acetyl-sn-glycerol can be synthesized through esterification reactions involving oleic acid and glycerol derivatives. The process typically involves the following steps:
Esterification: Oleic acid is reacted with glycerol in the presence of an acid catalyst to form 1-oleoyl-sn-glycerol.
Acetylation: The 1-oleoyl-sn-glycerol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield 1-oleoyl-2-acetyl-sn-glycerol.
Industrial Production Methods: Industrial production of 1-oleoyl-2-acetyl-sn-glycerol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oleoyl-2-acetyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated diacylglycerols.
Substitution: Various substituted diacylglycerols depending on the nucleophile used.
Propiedades
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTCCMJTPHCGMS-YRBAHSOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86390-77-4 | |
| Record name | 1-Oleoyl-2-acetylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















